molecular formula C6H14N2 B091223 2,5-Dimethylpiperazine CAS No. 106-55-8

2,5-Dimethylpiperazine

Cat. No. B091223
CAS RN: 106-55-8
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperazine is a chemical compound that features a piperazine ring with two methyl groups attached to it. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms opposite each other. The methyl groups in 2,5-dimethylpiperazine are located at the 2nd and 5th positions of the ring, which is indicative of its name. This compound is of interest due to its structural properties and potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 2,5-dimethylpiperazine derivatives has been explored in several studies. For instance, a novel organic-inorganic hybrid compound containing 2,5-dimethylpiperazine was synthesized and characterized using single crystal X-ray diffraction, revealing a three-dimensional network formed through complex hydrogen bonding interactions . Another study described the synthesis of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, which is a model compound for a specific polymer, using X-ray diffractometer data . Additionally, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate for semi-synthetic rifamycins was reported, highlighting the importance of 2,5-dimethylpiperazine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2,5-dimethylpiperazine has been determined using X-ray diffraction methods. The molecule is centrosymmetric with the piperazine ring adopting a chair conformation. The methyl groups are positioned equatorially, which is a stable configuration for such substituents . In the case of the hybrid compound [C6H16N2]BiCl5, the piperazine ring also maintains a chair conformation within the crystal structure . The flattened-chair conformation of the trans-2,5-dimethylpiperazine ring was observed in the structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine .

Chemical Reactions Analysis

The reactivity of 2,5-dimethylpiperazine has been explored through its involvement in the synthesis of various derivatives. For example, triazene derivatives were synthesized by reacting 2,5-dimethylpiperazine with diazonium salts, resulting in a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines characterized by spectroscopic methods . These reactions demonstrate the versatility of 2,5-dimethylpiperazine as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylpiperazine and its derivatives have been studied extensively. The crystal and molecular structures provide insights into the stability and potential intermolecular interactions, such as hydrogen bonding and van der Waals contacts . The vibrational spectrum and NMR spectroscopy have been used to characterize the compounds further, confirming the presence of distinct chemical environments within the molecules . Additionally, the antioxidant activity of certain derivatives has been investigated, showing significant activities in various assays .

Scientific Research Applications

1. Application in Therapeutic Intervention for Neurodegenerative Disorders

  • Summary of Application : The compound (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (RSDPN), which includes 2,5-Dimethylpiperazine, has been synthesized and investigated for its physicochemical and biological properties . This compound is a novel inorganic-organic hybrid material .
  • Methods of Application : The material was synthesized under mild conditions and crystallized to the monoclinic system with space group P 2 1 / c . Various analysis techniques such as Hirshfeld surfaces analysis (HS), Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) were utilized to visualize and quantify the intermolecular interactions and types of hydrogen bonds that contribute to the stability and cohesion of the structure .
  • Results or Outcomes : The compound exhibits remarkable stability and strong electrophilic activity, both of which are common characteristics in physiologically active compounds . Molecular docking analysis suggests that RSDPN inhibitors hold potential for the treatment of Parkinson’s, Schizophrenia, and Alzheimer’s disease .

2. Application in Structural Dimensionality of Hybrid Metal Halides

  • Summary of Application : The trans-2,5-dimethylpiperazine has been selected for different metal halide anions with the aim to analyze its influence on different inorganic networks .
  • Methods of Application : Five new trans-2,5-dimethylpiperazine-1,4-diium based compounds with [CuBr 4] 2−, [CdBr 4] 2−, [CuBr 2] −, [AgCl 2] −, and [AgBr 2] − have been synthesized, structurally characterized and compared to eight previously reported compounds .
  • Results or Outcomes : Despite the different crystal structures, the dimensionalities (from 0D to 2D) of the inorganic networks of these hybrid materials could be rationalized according to only two parameters: the oxidation state (+1 or +2) and the coordination sphere (tetrahedron or octahedron) of the metal ions .

Safety And Hazards

2,5-Dimethylpiperazine is classified as a flammable solid and is harmful in contact with skin . It causes severe skin burns and eye damage . Protective measures include wearing protective gloves, clothing, and eye/face protection . In case of contact, immediate medical attention is required .

Future Directions

The templating effect of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides has been studied, and it has been found to influence the inorganic networks . This suggests potential future directions in the synthesis of various inorganic networks using 2,5-Dimethylpiperazine as a templating agent .

properties

IUPAC Name

2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861721
Record name Piperazine, 2,5-dimethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpiperazine

CAS RN

106-55-8, 1119702-25-8
Record name 2,5-Dimethylpiperazine
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Record name 2,5-Dimethylpiperazine
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Record name Piperazine, 2,5-dimethyl-
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Record name Piperazine, 2,5-dimethyl-
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Record name 2,5-dimethylpiperazine
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Record name 2,5-dimethylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
K Fujita, T Wada, T Shiraishi - … Chemie International Edition, 2017 - Wiley Online Library
A new hydrogen storage system based on the hydrogenation and dehydrogenation of nitrogen heterocyclic compounds, employing a single iridium catalyst, has been developed. …
Number of citations: 78 onlinelibrary.wiley.com
WK Langdon, WW Levis Jr… - Industrial & Engineering …, 1962 - ACS Publications
In the presence of hydrogenation-dehydrogenation catalysts, isopropanolamine undergoes a bimolecular cycloamination reaction to form 2, 5-dimethylpyrazine, frans-2, 5-di-…
Number of citations: 8 pubs.acs.org
S Gatfaoui, T Roisnel, H Dhaouadi… - … Section E: Structure …, 2014 - scripts.iucr.org
In the structure of the title salt, C6H16N22+·2NO3−, the cations are connected to the anions through bifurcated N—H⋯(O,O) and weak C—H⋯O hydrogen bonds, generating corrugated …
Number of citations: 11 scripts.iucr.org
IW Bassi, R Scordamaglia - Die Makromolekulare Chemie …, 1977 - Wiley Online Library
The molecular and crystal structure of 1,4‐bis(chloroacetyl)‐trans‐2,5‐dimethylpiperazine synthesized by us, was determined from X‐ray diffractometer data. The structure was solved …
Number of citations: 3 onlinelibrary.wiley.com
JW Janetka, MS Furness, X Zhang… - The Journal of …, 2003 - ACS Publications
A convenient, high-yield enantioconvergent synthesis of (−)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed. This compound is an important …
Number of citations: 10 pubs.acs.org
JL Sudmeier - The Journal of Physical Chemistry, 1968 - ACS Publications
Proton magnetic resonance spectra of frans-2, 5-dimethylpiperazine, frans-2, 5-dimethylpiperazine mono-hydrochloride, and trans-2, 5-dimethylpiperazine dihydrochloride are recorded …
Number of citations: 15 pubs.acs.org
JCJ Bart, IW Bassi, R Scordamaglia - Acta Crystallographica Section …, 1978 - scripts.iucr.org
The molecular conformation and crystal structure of trans-2, 5-dimethylpiperazine dihydrochloride, C rH14N 2. 2HCI, have been determined from X-ray diffractometer data. The crystals …
Number of citations: 5 scripts.iucr.org
M Landolsi, S Abid - Acta Crystallographica Section E …, 2021 - scripts.iucr.org
In the title molecular salt, (C6H16N2)[CoCl4], the complete dication is generated by crystallographic inversion symmetry and the piperazine ring adopts a chair conformation with the …
Number of citations: 5 scripts.iucr.org
SD Bruck - Polymer, 1965 - Elsevier
The thermal degradation of two heterocyclic polyamides, poly(terephthaloyl trans-2,5-dimethylpiperazine) and poly(oxalyl trans-2,5-dimethylpiperazine), is discussed in terms of rates, …
Number of citations: 21 www.sciencedirect.com
S Gatfaoui, N Issaoui, AS Kazachenko… - Zeitschrift für …, 2023 - degruyter.com
The present study investigates the physicochemical and biological properties of a novel inorganic-organic hybrid material called (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (…
Number of citations: 3 www.degruyter.com

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